molecular formula C34H46O2 B11963044 2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol CAS No. 15459-04-8

2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol

Cat. No.: B11963044
CAS No.: 15459-04-8
M. Wt: 486.7 g/mol
InChI Key: DSJCTVARYPWIFZ-UHFFFAOYSA-N
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Description

ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) is a synthetic organic compound with the molecular formula C34H46O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) typically involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with 6-tert-butyl-2,4-xylenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

    Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another widely used antioxidant with similar applications in preventing oxidation.

    Butylated Hydroxyanisole (BHA): Used as an antioxidant in food and industrial applications.

    Tert-Butylhydroquinone (TBHQ): A synthetic antioxidant used in food preservation and industrial applications.

Uniqueness

ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent oxidation in a wide range of materials makes it a valuable compound in various industries.

Properties

CAS No.

15459-04-8

Molecular Formula

C34H46O2

Molecular Weight

486.7 g/mol

IUPAC Name

2-tert-butyl-6-[[4-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-4-methylphenol

InChI

InChI=1S/C34H46O2/c1-19-13-25(31(35)29(15-19)33(7,8)9)17-27-21(3)23(5)28(24(6)22(27)4)18-26-14-20(2)16-30(32(26)36)34(10,11)12/h13-16,35-36H,17-18H2,1-12H3

InChI Key

DSJCTVARYPWIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=C(C(=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O)C)C

Origin of Product

United States

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